molecular formula C30H29N3O5 B13093845 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid

Cat. No.: B13093845
M. Wt: 511.6 g/mol
InChI Key: UXIBKZZYEKPLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly interesting for peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[45]decan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of an amino acid with the Fmoc group, followed by cyclization and spirocyclization reactions to form the triazaspirodecane core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers for the Fmoc protection step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical properties of this compound:

  • Molecular Formula : C39H34N2O5
  • Molecular Weight : 610.7 g/mol
  • IUPAC Name : (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid

The structure features a triazaspiro framework, which contributes to its unique biological activity.

Drug Development

The compound has been investigated for its potential as a lead compound in drug development due to its structural complexity and biological activity. Its unique spirocyclic structure allows for interactions with various biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Biochemical Research

The compound's ability to modulate biological systems makes it valuable in biochemical research:

  • Enzyme Inhibition Studies : Its structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research has shown that compounds with similar structures can inhibit proteases or kinases, which are vital in cellular signaling and metabolism.

Therapeutic Uses

The therapeutic potential of this compound extends into several areas:

  • Neuroprotective Effects : Emerging research indicates that compounds with similar scaffolds may have neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
  • Anti-inflammatory Properties : There is growing interest in the anti-inflammatory effects of such compounds. They may inhibit pro-inflammatory cytokines and reduce inflammation-related damage in various tissues.

Case Studies and Research Findings

Several studies have highlighted the applications of compounds structurally related to 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency.
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cell proliferation, suggesting potential as an anticancer agent.
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures, indicating therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the spirocyclic structure provides stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

The uniqueness of 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid is a complex organic compound notable for its structural features and potential biological applications. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its utility in peptide synthesis and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H25N3O4\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{4}

Key Features:

  • Fmoc Group: Provides protection for amino groups during synthesis.
  • Triazaspiran Structure: Imparts unique conformational properties that may influence biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes.

Interaction with Receptors

Research indicates that compounds similar to this structure may interact with serotonin receptors (e.g., 5-HT1A and 5-HT2C) as well as other neuropharmacological targets. These interactions can lead to modulation of neurotransmitter systems, influencing mood and cognitive functions.

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may show inhibitory effects on proteases or kinases, which are critical in various signaling pathways.

Biological Activity Data

Activity Type Description Source
Antimicrobial Exhibits activity against certain bacterial strains
Anticancer Potential cytotoxic effects on cancer cell lines
Neuroactive Modulates serotonin receptor activity

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential in cancer therapy.
  • Neuropharmacological Effects: Research indicated that the compound could influence serotonin pathways, which are crucial in treating mood disorders. The modulation of these pathways could lead to antidepressant-like effects.
  • Antimicrobial Properties: Another study highlighted the antimicrobial activity against Gram-positive bacteria, suggesting a role in developing new antibiotics.

Properties

Molecular Formula

C30H29N3O5

Molecular Weight

511.6 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid

InChI

InChI=1S/C30H29N3O5/c34-26(35)18-32-27(33(20-8-2-1-3-9-20)30(29(32)37)14-16-31-17-15-30)28(36)38-19-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,25,27,31H,14-19H2,(H,34,35)

InChI Key

UXIBKZZYEKPLMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)N(C(N2C3=CC=CC=C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.